molecular formula C13H25NO4S2 B2716346 Boc-Cys(stbu)-OMe CAS No. 109345-33-7

Boc-Cys(stbu)-OMe

Cat. No.: B2716346
CAS No.: 109345-33-7
M. Wt: 323.47
InChI Key: QEYOJTFOVGAWTL-VIFPVBQESA-N
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Description

Boc-Cys(stbu)-OMe is a useful research compound. Its molecular formula is C13H25NO4S2 and its molecular weight is 323.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-3-(tert-butyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4S2/c1-12(2,3)18-11(16)14-9(10(15)17-7)8-19-20-13(4,5)6/h9H,8H2,1-7H3,(H,14,16)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYOJTFOVGAWTL-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSSC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSSC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Boc-Cys(StBu)-OMe vs. Boc-Cys(StBu)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide delineates the functional and chemical distinctions between Boc-Cys(StBu)-OH (Free Acid) and Boc-Cys(StBu)-OMe (Methyl Ester). While both share the same orthogonal side-chain protection (


-tert-butylthio), they serve fundamentally different roles in synthetic workflows.[1][2]
  • Boc-Cys(StBu)-OH is the active building block for chain elongation in Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis.

  • This compound is a chemically inert precursor regarding peptide coupling. It requires saponification (hydrolysis) before it can be used as a donor, or it serves as a specific C-terminal methyl ester cap.

Critical Advisory: Do not purchase the -OMe variant for standard peptide coupling reactions unless you intend to perform a C-terminal modification or a precursor hydrolysis step.

Part 1: Structural & Physicochemical Analysis

The core difference lies in the C-terminus. This modification dictates the molecule's reactivity profile and solubility.

Comparative Data Matrix
FeatureBoc-Cys(StBu)-OHThis compound
Chemical Name

-

-t-Boc-

-t-butylthio-L-cysteine

-

-t-Boc-

-t-butylthio-L-cysteine methyl ester
C-Terminus Carboxylic Acid (-COOH)Methyl Ester (-COOCH

)
Primary Function Acyl Donor (Coupling Component)Protected Intermediate / C-Terminal Cap
Coupling Reactivity High (Upon activation with EDC/HATU)Inert (Must be hydrolyzed first)
Solubility Soluble in DMF, DCM, weak basesHigh solubility in organic solvents (EtOAc, DCM)
Storage Stability Good (Store at -20°C)Excellent (Ester masks acidic proton)
The Orthogonal Protection Strategy ( -StBu)

Both molecules utilize the


-tert-butylthio group.[1][2] This is a disulfide-based  protecting group (

). Its primary value is orthogonality to acid-labile groups (like Boc or Trityl).[1]
  • Stable to: TFA (Trifluoroacetic acid), HF (Hydrofluoric acid).

  • Labile to: Reducing agents (Thiols like DTT,

    
    -mercaptoethanol; Phosphines like TCEP, 
    
    
    
    ).

Part 2: Decision Logic & Workflows

The following diagram illustrates the decision pathway for selecting the correct reagent and the chemical transformation required if the wrong starting material (-OMe) is selected.

G Start Select Reagent OMe This compound (Methyl Ester) Start->OMe If C-term cap needed or Precursor storage OH Boc-Cys(StBu)-OH (Free Acid) Start->OH Standard Synthesis Hydrolysis Saponification (LiOH / THF:H2O) OMe->Hydrolysis Activation Required Coupling Peptide Coupling (EDC / NHS / Amine) OH->Coupling Direct Use Hydrolysis->OH Yields Donor Product Elongated Peptide Coupling->Product

Figure 1: Decision matrix showing the necessity of hydrolysis for the -OMe variant before coupling.

Part 3: Experimental Protocols

Protocol A: Saponification of this compound

Use this if you possess the ester and need to convert it to the free acid for coupling.

Senior Scientist Note: Cysteine derivatives are prone to racemization during base-mediated hydrolysis. Keep the temperature low and reaction time minimum.

  • Dissolution: Dissolve 1.0 eq of this compound in THF (Tetrahydrofuran) at a concentration of 0.1 M. Cool to 0°C.

  • Base Addition: Add 1.2 eq of LiOH (Lithium Hydroxide) dissolved in minimal water.

    • Ratio: A solvent ratio of THF:Water (3:1) is recommended to maintain solubility.

  • Reaction: Stir at 0°C for 30–60 minutes. Monitor by TLC or HPLC for disappearance of the ester.

    • Caution: Do not let the reaction warm to room temperature to minimize racemization risk.

  • Work-up:

    • Acidify carefully to pH 3.0 using 1M KHSO

      
       (avoid HCl to prevent Boc removal).
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate in vacuo.
  • Validation: Verify the product is Boc-Cys(StBu)-OH (Check Mass Spec: M-1 peak).

Protocol B: Orthogonal Deprotection of StBu Group

This protocol removes the side-chain protection after the peptide chain is assembled.

Mechanism: Disulfide exchange or reduction.

  • Reagent Prep: Prepare a solution of Tributylphosphine (

    
    )  (10 eq) in 95% Trifluoroethanol (TFE) / 5% Water.
    
    • Alternative: 20%

      
      -Mercaptoethanol (BME) in DMF can be used, but phosphines are generally faster and cleaner.
      
  • Reaction: Incubate the peptide-resin (or soluble peptide) in the reducing solution for 2–4 hours under Nitrogen atmosphere.

  • Washing:

    • Wash extensively with DMF, then DCM.[3]

    • Note: Phosphine byproducts (phosphine oxides) can be sticky; thorough washing is essential.

Part 4: Mechanistic Visualization (Orthogonality)

The value of Boc-Cys(StBu)-OH is its ability to survive the acidic conditions used to remove the Boc group, allowing for "Safety-Catch" strategies.

Orthogonality Protected Boc-Cys(StBu)-Peptide TFA_Step Acid Treatment (TFA / DCM) Protected->TFA_Step N-term Deprotection Deprotected_N H-Cys(StBu)-Peptide (Free Amine, Protected Thiol) TFA_Step->Deprotected_N StBu remains intact Reduction_Step Reduction (DTT or Phosphine) Deprotected_N->Reduction_Step Side-chain Deprotection Free_Thiol H-Cys(SH)-Peptide (Active Thiol) Reduction_Step->Free_Thiol Disulfide Cleavage

Figure 2: Orthogonal deprotection pathway. Note that the StBu group survives the acid step, protecting the cysteine sulfur from alkylation or scrambling.

References

  • BenchChem. Boc-Cys(StBu)-OH Properties and Applications. Retrieved from

  • Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Retrieved from

  • Thermo Fisher Scientific. Introduction to Cleavage Techniques in Peptide Synthesis. Retrieved from

  • Albericio, F., et al. Orthogonal Protection Strategies for Cysteine in SPPS. Journal of Peptide Science.[4] (Contextual citation based on standard field practice described in search results).

Sources

Technical Monograph: Boc-Cys(StBu)-OMe in Orthogonal Peptide Synthesis

[1]

Executive Summary

This compound (Methyl N-(tert-butoxycarbonyl)-S-(tert-butylthio)-L-cysteinate) represents a specialized, fully protected cysteine derivative critical for advanced peptide engineering.[1][2] Unlike standard cysteine building blocks used in Solid Phase Peptide Synthesis (SPPS), this molecule features a "three-dimensional" orthogonality: the N-terminal Boc group is acid-labile, the C-terminal Methyl ester is base-labile (saponification), and the side-chain S-tert-butylthio (StBu) group is labile only to reduction.[1]

This distinct profile makes this compound an indispensable tool for solution-phase synthesis, convergent fragment condensation, and the engineering of regioselective disulfide bridges in complex insulin mimetics or cysteine-knot proteins.[1] This guide provides a definitive physicochemical profile, validated deprotection workflows, and mechanistic insights into its application.

Physicochemical Profile

The following data constitutes the definitive identification and specification parameters for this compound.

Table 1: Molecular Specifications
ParameterSpecification
Chemical Name Methyl N-(tert-butoxycarbonyl)-S-(tert-butylthio)-L-cysteinate
CAS Number 109345-33-7
Molecular Formula C₁₃H₂₅NO₄S₂
Molecular Weight 323.48 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DCM, DMF, MeOH, EtOAc; Insoluble in Water
Purity Standard ≥ 98.0% (HPLC)
Storage +2°C to +8°C (Desiccated); Stable for >2 years
Structural Representation

SMILES: COC(=O)(C)C)NC(=O)OC(C)(C)C InChI Key: QEYOJTFOVGAWTL-VIFPVBQESA-N[1][3]

Structural Logic & Orthogonality

The utility of this compound lies in its ability to withstand conditions that cleave other protecting groups, allowing for precise, stepwise manipulation of the peptide chain.

The Orthogonal Triad
  • N-Terminus (Boc): Removed by moderate acid (TFA/DCM). Stable to base and reduction.

  • C-Terminus (OMe): Removed by hydrolysis (LiOH/MeOH) or hydrazinolysis.[1] Stable to acid and reduction.[1]

  • Side Chain (StBu): Removed by reduction (Phosphines, Thiols).[1][4] Stable to TFA (acid) and Piperidine (base).[1]

This stability profile allows the chemist to deprotect the N-terminus for chain elongation or the C-terminus for fragment coupling without exposing the reactive thiol, preventing premature oxidation or disulfide scrambling.

OrthogonalityMoleculeThis compoundTFAAcid (TFA)Cleaves BocMolecule->TFA Route ALiOHBase (LiOH)Cleaves OMeMolecule->LiOH Route BDTTReductant (DTT/TCEP)Cleaves StBuMolecule->DTT Route CResult_NH-Cys(StBu)-OMe(Amine Free)TFA->Result_NResult_CBoc-Cys(StBu)-OH(Acid Free)LiOH->Result_CResult_SBoc-Cys(H)-OMe(Thiol Free)DTT->Result_S

Figure 1: The orthogonal deprotection pathways for this compound. Note that each reagent targets exactly one site, leaving the others intact.

Synthesis & Preparation Protocols

While commercially available, in-house preparation may be required for isotopic labeling or bulk scale-up.[1] The synthesis typically proceeds via the esterification of the free acid precursor.

Protocol: Methyl Esterification of Boc-Cys(StBu)-OH

Objective: Convert Boc-Cys(StBu)-OH (CAS 30044-61-2) to this compound.[1]

Materials:

  • Boc-Cys(StBu)-OH (1.0 eq)[1][5][6]

  • Methyl Iodide (MeI) (1.5 eq) or Trimethylsilyldiazomethane (TMS-CHN₂)[1]

  • Potassium Carbonate (K₂CO₃) (2.0 eq)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of Boc-Cys(StBu)-OH in 30 mL of anhydrous DMF under nitrogen atmosphere.

  • Base Addition: Add finely ground K₂CO₃ (20 mmol). Stir the suspension at 0°C for 15 minutes.

  • Alkylation: Dropwise add Methyl Iodide (15 mmol). Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1).[1] The starting material (acid) will disappear, and a less polar spot (ester) will appear.[1]

  • Work-up: Dilute with EtOAc (150 mL). Wash sequentially with water (3x), 5% NaHCO₃ (2x), and Brine (1x).[1]

  • Drying: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography if necessary.

Deprotection Dynamics & Troubleshooting

The removal of the S-tert-butylthio (StBu) group is the most technically demanding step due to steric hindrance.[1] The bulky tert-butyl group protects the disulfide bond from accidental reduction, but also slows down intentional deprotection.

Protocol: Selective StBu Removal (Thiol Deprotection)

Reagent Choice:

  • Standard: Dithiothreitol (DTT) or

    
    -Mercaptoethanol (
    
    
    -ME).[1] Slow kinetics.
  • Accelerated: TCEP (Tris(2-carboxyethyl)phosphine) or Tributylphosphine (Bu₃P).[1] Fast kinetics.

Optimized Reduction Workflow (Solution Phase):

  • Solvent System: Dissolve this compound in TFE (Trifluoroethanol) or DMF/Water (9:1).[1]

    • Note: TFE destabilizes the disulfide bond and accelerates cleavage.[1]

  • Reagent Addition: Add TCEP·HCl (5.0 eq). Adjust pH to ~4.5–5.0 (TCEP is most active in slightly acidic to neutral media).[1]

  • Incubation: Stir under Nitrogen for 1–2 hours at RT.

    • Troubleshooting: If reaction is incomplete after 2 hours, raise temperature to 45°C. The StBu group is notoriously sluggish compared to Trt or Acm groups.

  • Quenching: Dilute with DCM and wash with water to remove TCEP oxide and excess reagent.[1]

Protocol: Selective Boc Removal (N-Terminal Deprotection)
  • Reagent: 50% TFA in DCM (v/v).

  • Scavenger: Add 2% TIS (Triisopropylsilane) or Anisole to scavenge tert-butyl cations.[1]

    • Critical: Do not use thiol scavengers (EDT) if you intend to keep the StBu group intact, as thiols can reduce the disulfide.

  • Duration: 30 minutes at RT.

  • Work-up: Evaporate TFA; precipitate with cold Diethyl Ether.

Application: Regioselective Disulfide Engineering

This compound is primarily used to force specific disulfide pairings in peptides with multiple cysteines (e.g., Insulin, Conotoxins).[1]

Case Study: Synthesis of a Bis-Cystinyl Peptide

Scenario: Constructing a peptide with two distinct disulfide bridges: Cys1–Cys4 and Cys2–Cys3.[1]

Strategy:

  • Pair A (Cys2-Cys3): Use Cys(Trt) protection.[1] These are acid-labile.[1][7]

  • Pair B (Cys1-Cys4): Use Cys(StBu) protection.[1][8] These are acid-stable.[1][2]

Workflow:

  • SPPS Assembly: Synthesize the linear chain. Cys1/4 are StBu protected; Cys2/3 are Trt protected.[1]

  • Cleavage & Oxidation 1: Cleave peptide from resin with TFA.[1]

    • Result: Cys(Trt) groups are removed (Free SH).[1] Cys(StBu) groups remain intact.[1][2][8]

    • Oxidation:[8] Oxidize free SH groups (Air/DMSO) to form Bridge A .

  • Purification: Isolate the monocyclic intermediate.

  • Reduction & Oxidation 2: Treat the intermediate with TCEP (removes StBu).[1][8]

    • Result: Cys1/4 are now Free SH.[1]

    • Oxidation:[8] Oxidize newly freed SH groups to form Bridge B .

RegioselectivityLinearLinear PeptideCys1(StBu)...Cys2(Trt)...Cys3(Trt)...Cys4(StBu)Step1Step 1: TFA Cleavage(Removes Trt, Keeps StBu)Linear->Step1IntermediateIntermediate SpeciesCys1(StBu)...Cys2(SH)...Cys3(SH)...Cys4(StBu)Step1->IntermediateStep2Step 2: Oxidation A (DMSO)Forms Bridge Cys2-Cys3Intermediate->Step2MonocyclicMonocyclic PeptideBridge A Formed | StBu IntactStep2->MonocyclicStep3Step 3: Reduction (TCEP)Removes StBuMonocyclic->Step3Step4Step 4: Oxidation BForms Bridge Cys1-Cys4Step3->Step4FinalBicyclic PeptideNative Fold AchievedStep4->Final

Figure 2: Regioselective folding strategy using Cys(StBu) orthogonality.

References

  • Biotage. (2023).[1] Optimizing the removal of an STmp protecting group. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 1090643, Boc-Cys(StBu)-OH. Retrieved February 4, 2026, from [Link]

The Enduring Guardian: A Technical Guide to S-tert-Butyl (StBu) Protection of Cysteine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the cysteine residue presents a unique and formidable challenge. Its nucleophilic thiol side chain, essential for forming critical disulfide bonds that dictate the structure and function of many therapeutic peptides, is also highly susceptible to a myriad of undesirable side reactions. The selection of an appropriate protecting group for this reactive moiety is therefore not merely a procedural step, but a cornerstone of a successful synthetic strategy. Among the diverse arsenal of thiol-protecting groups, the S-tert-butyl (StBu) group has established itself as a steadfast and reliable guardian, offering a compelling balance of stability, orthogonality, and practicality. This in-depth technical guide, crafted from the perspective of a Senior Application Scientist, will explore the core advantages of StBu protection, delve into the mechanistic underpinnings of its application, and provide field-proven protocols for its use in the synthesis of complex peptides.

The Imperative of Cysteine Protection: A Tale of Reactivity and Control

The thiol group of cysteine is a potent nucleophile, readily participating in alkylation, oxidation, and addition reactions. During the iterative process of solid-phase peptide synthesis (SPPS), where the peptide chain is incrementally assembled on a solid support, the unprotected cysteine thiol can lead to a cascade of deleterious outcomes. These include the formation of unwanted disulfide bridges, reaction with carbocations generated from the cleavage of other side-chain protecting groups, and alkylation by resin-bound reactive species.[1] Consequently, the judicious use of a protecting group to mask the thiol's reactivity is paramount to achieving high purity and yield of the target peptide.[2][3]

Unveiling the S-tert-Butyl (StBu) Group: A Profile in Stability

The StBu protecting group is a disulfide linkage, formally a tert-butylsulfenyl group attached to the sulfur atom of the cysteine side chain. Its enduring appeal in both Boc and Fmoc-based SPPS stems from its remarkable stability across a wide range of chemical environments encountered during peptide synthesis.

Stability Under Acidic and Basic Conditions

A key advantage of the StBu group is its pronounced stability to both the basic conditions used for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain (typically 20% piperidine in DMF) and the strongly acidic conditions (e.g., high concentrations of trifluoroacetic acid, TFA) used for the final cleavage of the peptide from the resin and the removal of most other side-chain protecting groups.[3] This dual stability minimizes the risk of premature deprotection of the cysteine residue, a common pitfall with more acid-labile groups like trityl (Trt), thereby preventing unwanted side reactions and ensuring the integrity of the thiol throughout the synthesis.

The Orthogonality Advantage: A Gateway to Selective Deprotection

The true elegance of the StBu protecting group lies in its orthogonality. While stable to acids and bases, the StBu group is readily cleaved under mild reducing conditions, a chemical environment orthogonal to the standard deprotection strategies used in SPPS.[4] This orthogonality is the key to its utility in the synthesis of peptides with multiple disulfide bonds, allowing for the selective deprotection of specific cysteine residues while others remain protected.

The cleavage of the StBu group is typically achieved through thiol-disulfide exchange with an excess of a reducing agent. Common reagents for this purpose include:

  • Thiols: such as dithiothreitol (DTT), β-mercaptoethanol (BME), and thiophenol.

  • Phosphines: such as tributylphosphine (TBP) and tris(2-carboxyethyl)phosphine (TCEP).[2]

This selective deprotection allows for controlled, stepwise formation of disulfide bonds, a critical capability in the synthesis of complex, multi-cyclic peptide drugs.

A Comparative Analysis: StBu vs. Other Common Cysteine Protecting Groups

To fully appreciate the advantages of StBu, a comparison with other widely used cysteine protecting groups is instructive.

Protecting GroupStructureCleavage ConditionsStability to TFA (95%)Stability to Piperidine (20%)Key AdvantagesKey Disadvantages
S-tert-Butyl (StBu) -S-S-C(CH₃)₃Reducing agents (DTT, TCEP, etc.)StableStableHigh stability, Orthogonal removalCan be sluggish to remove in some sequences
Trityl (Trt) -S-C(C₆H₅)₃Mild acid (e.g., 1-5% TFA), TFA/scavengersLabileStableEasily removed with final cleavageProne to premature loss during synthesis, can lead to re-attachment
Acetamidomethyl (Acm) -S-CH₂-NH-CO-CH₃Iodine (oxidative), Mercury(II) acetate, Silver saltsStableStableOrthogonal to many other groupsRemoval with heavy metals can be problematic for biological applications

This comparison highlights the unique position of StBu as a highly stable and truly orthogonal protecting group, offering a distinct advantage in complex synthetic strategies where precise control over disulfide bond formation is essential.

Experimental Protocols: From Protection to Deprotection

The successful implementation of StBu protection hinges on robust and reliable experimental procedures. The following protocols provide a detailed, step-by-step guide for the introduction and removal of the StBu group.

Synthesis of Fmoc-Cys(StBu)-OH

While commercially available, understanding the synthesis of the protected amino acid provides valuable insight into its chemistry. A common method involves the reaction of Fmoc-Cys-OH with tert-butylsulfenyl chloride.

Diagram of Fmoc-Cys(StBu)-OH Synthesis Workflow

FmocCysOH Fmoc-Cys-OH Reaction Reaction Mixture FmocCysOH->Reaction tBuSCl tert-Butylsulfenyl Chloride tBuSCl->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Base Base (e.g., DIEA) Base->Reaction Purification Purification (e.g., Crystallization) Reaction->Purification Work-up Product Fmoc-Cys(StBu)-OH Purification->Product PeptideResin Peptide-Resin with Cys(StBu) Wash1 Wash (DMF) PeptideResin->Wash1 DeprotectionSolution Deprotection Solution (e.g., 20% BME in DMF with base) Wash1->DeprotectionSolution Add Reaction Incubation DeprotectionSolution->Reaction Wash2 Wash (DMF, DCM) Reaction->Wash2 DeprotectedPeptideResin Peptide-Resin with Cys(SH) Wash2->DeprotectedPeptideResin Peptide Purified Peptide with Cys(StBu) Buffer Buffer Solution (e.g., Ammonium Bicarbonate) Peptide->Buffer Dissolve ReducingAgent Reducing Agent (e.g., TCEP) Buffer->ReducingAgent Add Reaction Incubation ReducingAgent->Reaction Purification Purification (HPLC) Reaction->Purification DeprotectedPeptide Deprotected Peptide Purification->DeprotectedPeptide tBu_PG tBu-Protected Residue (e.g., Ser(tBu)) tBu_cation tert-Butyl Cation tBu_PG->tBu_cation Cleavage TFA TFA S_tBu_Cys S-tert-butylated Cysteine tBu_cation->S_tBu_Cys Cys_SH Cysteine Thiol Cys_SH->S_tBu_Cys Alkylation

Sources

Methodological & Application

Strategic Utilization of Boc-Cys(StBu)-OMe in Regioselective Disulfide Engineering

[1]

Executive Summary & Strategic Rationale

Boc-Cys(StBu)-OMe (


1

Its utility stems from its orthogonal protection profile :

  • Acid Stability: The S-tert-butylthio (StBu) group is stable to Trifluoroacetic Acid (TFA) and Hydrogen Fluoride (HF).[1] This allows for the removal of the N-terminal Boc group (and other acid-labile side chains) without exposing the cysteine thiol.[1][2]

  • Reductive Lability: The StBu group is cleaved exclusively via reduction (using phosphines or thiols), making it orthogonal to Acetamidomethyl (Acm) and Trityl (Trt) groups.[1]

Primary Application: This molecule is the "lock-and-key" for synthesizing multi-cystine peptides (e.g., insulin, conotoxins, defensins) where random oxidation would yield incorrect folding isomers.[1] The methyl ester (OMe) specifically facilitates solution-phase synthesis or acts as a stable precursor for generating the free acid building block.

Chemical Properties & Compatibility Matrix

FeatureSpecification
CAS Number 55757-46-5 (OMe form) / 30044-61-2 (Free Acid)
Formula

Cleavage Mechanism Thiol-disulfide exchange or Phosphine reduction
TFA Stability Stable (Compatible with Boc deprotection cycles)
HF Stability Stable (Survives final HF cleavage in Boc-SPPS)
Base Stability Stable to tertiary amines; labile to strong base (saponification)
Orthogonality Map

The following table illustrates how this compound fits into a multi-cysteine strategy:

Protecting GroupRemoval ReagentOrthogonal to StBu?Use Case
Trityl (Trt) Dilute TFAYES Remove Trt first for 1st disulfide bond.[1]
Acm Iodine (

)
YES Remove Acm last for 3rd disulfide bond.[1]
Benzyl (Bzl) HFYES Standard permanent protection.[1]
StBu

or DTT
N/A Target of this guide.

Visualizing the Strategic Workflow

The following diagram illustrates the logic of using this compound in a 3-disulfide peptide synthesis (Solution Phase).

DisulfideStrategycluster_ProtectingGroupsCysteine Protection SchemeStartStart: this compound(C-Terminal Residue)ElongationChain Elongation(Boc Deprotection -> Coupling)Start->ElongationStep1Step 1: Acid Treatment (TFA)Removes Boc & TrtStBu & Acm remain intactElongation->Step1Full Sequence AssembledCysACys A: StBu (Reductive)CysBCys B: Trt (Acid Labile)CysCCys C: Acm (Oxidative)Ox1Oxidation 1: Form Disulfide A-B(Air/DMSO)Step1->Ox1Step2Step 2: Reductive Cleavage(Tributylphosphine)Removes StBu ONLYOx1->Step2Ox2Oxidation 2: Form Disulfide C-D(Post-reduction)Step2->Ox2captionFigure 1: Orthogonal deprotection strategy using StBu stability against acid to control disulfide pairing order.

Detailed Experimental Protocols

Protocol A: Preparation of the Building Block (Hydrolysis)

Context: this compound is often supplied as the methyl ester.[1] If you require the free acid (Boc-Cys(StBu)-OH) for coupling to a resin or an amine, you must hydrolyze the ester without degrading the disulfide protection.

Reagents:

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) 1N[1]

  • Dioxane or THF (Tetrahydrofuran)[1]

Procedure:

  • Dissolution: Dissolve 10 mmol of this compound in 30 mL of Dioxane/Water (4:1 v/v).

  • Saponification: Cool to 0°C. Add 1.1 equivalents of 1N LiOH dropwise.

  • Monitoring: Stir at 0°C for 1–2 hours. Monitor by TLC (System: CHCl3/MeOH/AcOH 85:10:5).[1] Caution: Do not let the pH rise above 12, as high pH can induce beta-elimination of the sulfur.

  • Work-up: Carefully acidify to pH 3.0 using 1N KHSO4 (Potassium Bisulfate). Avoid HCl to prevent Boc removal.[1]

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash organic layer with brine, dry over 
    
    
    , and concentrate in vacuo.
  • Result: Boc-Cys(StBu)-OH (solid/foam) ready for coupling.[1]

Protocol B: Solution Phase Elongation

Context: Using this compound as the C-terminal anchor in solution phase synthesis.[1]

  • N-Deprotection: Treat this compound with 4N HCl in Dioxane or 50% TFA/DCM for 30 minutes.

    • Note: The StBu group is perfectly stable here.

  • Neutralization: Evaporate acid. Neutralize with DIEA (Diisopropylethylamine) in DMF.[1]

  • Coupling: Add the next Boc-Amino Acid (1.1 eq), HBTU (1.1 eq), and DIEA (2.5 eq).

  • Verification: The methyl ester remains intact, protecting the C-terminus.

Protocol C: Selective StBu Removal (The Critical Step)

Context: This is the defining step. Once the peptide chain is complete and other disulfides (e.g., from Trt-protected Cys) are formed, you must remove the StBu group to free the final thiols.[3]

Why not just use Beta-Mercaptoethanol (BME)? BME is often too slow for StBu removal, especially in bulky peptides.[1] Tributylphosphine (


)

Reagents:

  • Tributylphosphine (

    
    )[1]
    
  • Trifluoroethanol (TFE) or DMF (Solvent)[1]

  • Water (Essential co-solvent for the reduction mechanism)

Procedure:

  • Dissolution: Dissolve the peptide (1–5 mg/mL) in TFE/Water (95:5) or DMF/Water (90:10).[1]

    • Tip: TFE is excellent for solubilizing hydrophobic protected peptides.[1]

  • Reduction: Add Tributylphosphine (10–20 equivalents relative to StBu groups).

  • Reaction: Stir under Nitrogen/Argon at Room Temperature for 2–4 hours.

    • Mechanism:[4][5]

      
      
      
  • Work-up:

    • Option 1 (Precipitation): Add cold Diethyl Ether to precipitate the peptide (removes phosphine/phosphine oxide).

    • Option 2 (Direct Oxidation):[1] If the next step is cyclization, you can sometimes dilute directly into the oxidation buffer, though removing the reducing agent is safer.

Mechanistic Insight: Reductive Cleavage

Understanding the cleavage mechanism ensures troubleshooting capability.

StBuMechanismSubstratePeptide-S-S-tBuIntermediatePhosphonium Salt[Peptide-S-PBu3]+ -S-tBuSubstrate->Intermediate+ PBu3PhosphinePBu3(Nucleophile)ProductsPeptide-SH(Free Thiol)Intermediate->Products+ H2OByproductstBu-SH + O=PBu3Intermediate->ByproductsWaterH2OcaptionFigure 2: Nucleophilic attack of phosphine on the disulfide, followed by hydrolysis.

Troubleshooting & Expert Tips

ProblemRoot CauseSolution
Incomplete StBu Removal Steric hindrance or insufficient water.[1]Switch solvent to TFE (Trifluoroethanol) and ensure at least 5% water is present.[1] Increase

to 50 eq.[1]
Precipitation during reduction Peptide solubility change upon deprotection.[1]Add 6M Guanidine HCl to the reaction mixture to keep the peptide unfolded.
Oxidation of Met/Trp Impure reagents or air exposure.[1]Perform reduction under strict Argon atmosphere.[1] Add scavengers if necessary.
Beta-Elimination pH too high during saponification (Protocol A).[1]Strictly control pH < 12.[1] Use LiOH at 0°C rather than NaOH at RT.

References

  • Original Synthesis & Methodology

    • Wünsch, E., & Spangenberg, R. (1971).[1] A new S-protecting group for cysteine.[1] In Peptides 1969 (pp. 30-34).[1] North-Holland.[1]

    • Note: This foundational work established the StBu group for peptide chemistry.
  • Orthogonality & Disulfide Strategy

    • Postma, T. M., & Albericio, F. (2014).[1] Ditert-butyl Dicarbonate/Potassium Carbonate as a Mild and Efficient Reagent for the Deprotection of Cysteine Protecting Groups. Organic Letters, 16(10), 2716–2719.[1]

    • [1]

  • Phosphine Reduction Protocol

    • Kudryavtseva, E. V., et al. (1998).[1][6] Disulfide bridge formation in the synthesis of peptides. Russian Chemical Reviews, 67(7), 611.[1]

    • Application Note Reference: Sigma-Aldrich / Merck protocols for "Cysteine-Containing Peptides."[1]

  • Comparison of Thiol Protecting Groups

    • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[1]

    • [1]

Application Note: Reagents for S-tBu Cleavage – DTT vs. Phosphines

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The removal of the S-tert-butylthio (S-tBu) protecting group is a notorious bottleneck in cysteine handling. Unlike acid-labile groups (e.g., Trityl), S-tBu is orthogonal to standard TFA cleavage conditions, requiring a separate reductive step. Its steric bulk makes it kinetically resistant to cleavage, often leading to incomplete deprotection or requiring harsh conditions that jeopardize peptide integrity.

This guide provides a mechanistic and practical comparison between Thiol-based reductants (DTT/BME) and Phosphine-based reductants (TCEP/TBP/TPP) . We prioritize "field-proven" protocols over theoretical generalities, specifically addressing the desulfurization side-reaction risks associated with phosphines and the disulfide scrambling risks associated with thiols.

Part 2: Mechanistic Deep Dive

Understanding the mechanism is the only way to troubleshoot failed deprotection. The choice between DTT and Phosphines is a choice between Thermodynamic Equilibrium and Kinetic Irreversibility .

Thiol-Disulfide Exchange (DTT/BME)
  • Mechanism: Reversible

    
     attack.
    
  • Driver: The formation of a stable, cyclic disulfide (in the case of DTT) drives the equilibrium forward.

  • Limitation: Strictly pH-dependent. The active species is the thiolate anion (

    
    ). Below pH 7, reaction rates plummet.
    
  • Risk: Because the reaction is reversible, intermolecular disulfide scrambling can occur if the equilibrium is not aggressively pushed.

Phosphine-Mediated Reduction (TCEP/TBP)
  • Mechanism: Irreversible nucleophilic attack on sulfur.

  • Driver: The formation of a strong Phosphorus-Oxygen (P=O) bond in the phosphine oxide byproduct.

  • Key Requirement: Water is a stoichiometric reagent. The intermediate phosphonium salt must be hydrolyzed to release the free thiol. In anhydrous organic solvents, this reaction stalls.

  • Risk: Desulfurization. Prolonged exposure or heat can lead to the radical-mediated extrusion of sulfur, converting Cysteine to Alanine.[1]

Visualizing the Pathways

StBu_Cleavage_Mechanism cluster_DTT DTT Pathway (Thermodynamic) cluster_Phos Phosphine Pathway (Kinetic) Start Cys-S-S-tBu (Protected Cysteine) DTT_Attack Nucleophilic Attack by DTT Thiolate Start->DTT_Attack pH > 7 Phos_Attack Nucleophilic Attack by Phosphine (R3P) Start->Phos_Attack pH 1.5 - 9.0 Mixed_Disulfide Mixed Disulfide Intermediate DTT_Attack->Mixed_Disulfide Cyclization Intramolecular Cyclization Mixed_Disulfide->Cyclization OxDTT Oxidized DTT (Cyclic, Stable) Cyclization->OxDTT End Cys-SH (Free Thiol) Cyclization->End Phosphonium Phosphonium Salt Intermediate Phos_Attack->Phosphonium Hydrolysis Hydrolysis (+ H2O) Phosphonium->Hydrolysis Requires H2O PhosOxide Phosphine Oxide (R3P=O) Hydrolysis->PhosOxide Hydrolysis->End

Figure 1: Mechanistic comparison of S-tBu cleavage. Note the requirement for water in the phosphine pathway and basic pH in the DTT pathway.

Part 3: Reagent Selection Guide

FeatureDTT / BME TCEP (Tris(2-carboxyethyl)phosphine) TBP (Tri-n-butylphosphine)
Mechanism Thiol-Disulfide Exchange (Reversible)Nucleophilic Attack (Irreversible)Nucleophilic Attack (Irreversible)
Kinetics (S-tBu) Slow (Steric hindrance)Moderate (Hydrophilic)Fast (Hydrophobic/Organic soluble)
pH Range Basic only (pH > 7.5)Wide (pH 1.5 – 8.5)Wide (Solvent dependent)
Solvent Aqueous / DMFAqueous / MixedOrganic (DMF, NMP, DCM)
Stoichiometry Large Excess (10-50x)Moderate Excess (2-10x)Moderate Excess (5-20x)
Odor Strong (Rotten egg)OdorlessPungent / Toxic
Major Risk Disulfide ScramblingDesulfurization (Cys

Ala)
Flammability / Toxicity
Best Use Case Solution phase, non-critical kineticsSolution phase, acidic conditionsSolid Phase Peptide Synthesis (SPPS)

Part 4: Application Protocols

Protocol A: Solid Phase S-tBu Removal (The "Standard" TBP Method)

Context: For peptides anchored to resin (SPPS). S-tBu is hydrophobic; therefore, the organic-soluble TBP is superior to TCEP here. Critical Factor: You must add water. TBP in dry DMF will form the phosphonium salt but will not release the thiol until water is added.

Materials:

  • Tri-n-butylphosphine (TBP)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Distilled Water

Step-by-Step:

  • Swelling: Swell the resin (approx. 100 mg) in DMF for 20 minutes. Drain.

  • Cocktail Preparation: Prepare a solution of 15% TBP (v/v) and 15% H₂O (v/v) in DMF/NMP.

    • Note: The water is essential for the hydrolysis step (see Figure 1).

  • Reaction: Add the cocktail to the resin. Agitate gently (nitrogen bubbling or shaker) for 2 hours at Room Temperature.

    • Optimization: For extremely hindered sequences, perform two 2-hour treatments with fresh reagent.

  • Washing: Drain and wash extensively:

    • DMF (3x)

    • DCM (3x)

    • DMF (3x)

  • Validation: Perform an Ellman’s Test (DTNB) on a small resin sample to verify free thiols (yellow color indicates success).

Protocol B: Solution Phase Removal (The TCEP Method)

Context: For purified peptides or proteins in solution. TCEP is preferred over DTT to prevent scrambling and because it works at acidic pH (stabilizing the peptide).

Materials:

  • TCEP[1][2][3][4][5]·HCl (Tris(2-carboxyethyl)phosphine hydrochloride)[1]

  • Degassed Buffer (Phosphate or Acetate, pH 4.5 – 7.0)

Step-by-Step:

  • Dissolution: Dissolve the peptide/protein in buffer (1-5 mg/mL).

  • Acidic Option: If the peptide is prone to oxidation/scrambling at neutral pH, adjust buffer to pH 4.5 . TCEP retains activity here, whereas DTT is useless.

  • Addition: Add 10 equivalents of TCEP relative to the disulfide content.

  • Incubation: Incubate for 1 hour at Room Temperature .

    • Warning:Do NOT heat above 40°C. High temperature + Phosphine + Cysteine = Desulfurization (Conversion to Alanine) [[1, 2]].

  • Purification: TCEP is charged; remove via dialysis or HPLC.

Protocol C: The "Thiol-Assist" Method (Alternative for SPPS)

Context: If TBP is unavailable or odor is prohibitive. This uses BME (Beta-mercaptoethanol) but requires a base to drive the reaction.

Step-by-Step:

  • Cocktail: Mix 20%

    
    -mercaptoethanol  and 0.1 M N-methylmorpholine (NMM)  in DMF [[3]].
    
  • Reaction: Treat resin for 2 x 2 hours .

    • Note: The NMM is critical to deprotonate the BME. Without it, the reaction is too slow for the hindered S-tBu group.

Part 5: Critical Troubleshooting & Side Reactions

Desulfurization (The "Hidden" Danger)

Phosphines are not perfectly innocent. Under radical-initiating conditions (light, heat, metal contaminants), TCEP can abstract the sulfur atom entirely.

  • Mechanism: Radical attack on the sulfur leads to a C-S bond cleavage.

  • Result: Cysteine (Mass 121) becomes Alanine (Mass 89). Mass shift: -32 Da .

  • Prevention:

    • Keep reaction < 40°C .

    • Use degassed solvents (minimize oxygen radicals).

    • Minimize reaction time (do not leave overnight if possible).

Disulfide Scrambling

If your peptide contains multiple cysteines (some free, some S-tBu protected), DTT is risky.

  • Scenario: You remove S-tBu with DTT. The newly freed thiol reacts with an existing intramolecular disulfide (Disulfide Exchange).

  • Solution: Use TCEP at pH 4-5 . At this pH, free thiols are protonated (-SH) and non-nucleophilic, preventing scrambling, while TCEP remains active to cleave the S-tBu.

Incomplete Cleavage

S-tBu is bulky. If Protocol A fails:

  • Switch to Tributylphosphine (TBP) if using TCEP (TBP is smaller and penetrates resin better).

  • Increase temperature to 35°C (carefully monitoring for desulfurization).

  • Use Guanidine·HCl (6M) in the buffer to unfold the protein if the S-tBu is buried in a hydrophobic pocket.

References

  • Desulfurization of Cysteine-Containing Peptides Resulting from Sample Preparation for Protein Characterization by MS. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Desulfurization Mechanism of Cysteine in Synthesis of Polypeptides. Source: Chinese Journal of Chemical Physics URL:[Link][6][7][8]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Slow S-tert-butyl (StBu) Deprotection Rates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for S-tert-butyl (StBu) protecting group management. The StBu group is a valuable tool in chemical synthesis, particularly for the protection of cysteine residues in peptide synthesis, due to its stability under various conditions.[1] However, its removal can sometimes be challenging, leading to slow or incomplete deprotection and impacting downstream applications. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently encountered issues during StBu deprotection.

Frequently Asked Questions (FAQs)

Q1: My StBu deprotection is sluggish or incomplete. What are the primary causes and how can I resolve this?

Incomplete deprotection is a common hurdle that can often be overcome by systematically evaluating and optimizing the reaction conditions. The key factors to consider are the choice and concentration of the reducing agent, reaction time, and temperature.

Potential Causes & Solutions:

  • Insufficient Reducing Agent Strength or Concentration: The removal of the StBu group is typically achieved via reduction of the disulfide bond.[2] If the reducing agent is too weak or its concentration is too low, the reaction may not proceed to completion.

    • Solution: For standard deprotections, a significant excess of a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) is recommended.[2][3] If you observe a slow reaction, consider increasing the molar excess of the reducing agent. For particularly stubborn StBu groups, tributylphosphine has been noted as an effective, albeit more reactive, alternative.[4] It is known that the StBu group can be difficult to remove using mercaptans, and the addition of a base may be necessary to drive the reaction to completion.[5]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process and requires sufficient time to go to completion. Many protocols call for room temperature reactions, but lower temperatures will significantly slow the rate.

    • Solution: It is crucial to monitor the reaction's progress using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time until the starting material is no longer observed. If the reaction is still slow, a modest increase in temperature (e.g., to 30-40 °C) can be beneficial, but this should be done cautiously to avoid potential side reactions.

  • Solvent Effects: The choice of solvent can influence the solubility of both the substrate and the reagents, as well as the reaction kinetics.

    • Solution: Ensure that your peptide or molecule is fully dissolved in the reaction mixture. For solid-phase peptide synthesis (SPPS), ensure adequate swelling of the resin. If solubility is an issue, consider alternative solvent systems or the addition of co-solvents.

Q2: I'm observing side products after my StBu deprotection. What are they and how can I prevent their formation?

Side products typically arise from reactive intermediates generated during the deprotection or from the inherent reactivity of the newly exposed thiol group.

Common Side Products & Prevention:

  • Re-attachment of the tert-butyl group (S-tert-butylation): In acidic conditions, the liberated tert-butyl cation can re-alkylate the free thiol of cysteine or other nucleophilic residues.[6]

    • Prevention: While StBu is generally removed under reducing, not acidic, conditions, this can be a concern if acidic reagents are present. The use of "scavengers" in the cleavage cocktail during SPPS is a common strategy to trap reactive cations.[6][7] Common scavengers include triisopropylsilane (TIS) and water.[6] Thioethers like dimethyl sulfide (DMS) and thioanisole have also been shown to be effective.[6]

  • Oxidation to Disulfides: The newly deprotected, highly reactive thiol can readily oxidize to form disulfide bonds, either intramolecularly or intermolecularly, especially in the presence of air.

    • Prevention: Perform the deprotection and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon). Degassing solvents prior to use can also minimize dissolved oxygen. The addition of a small amount of a reducing agent like DTT or TCEP in purification buffers can help maintain the reduced state of the cysteine.

In-Depth Troubleshooting Workflow

Below is a systematic workflow to diagnose and resolve slow StBu deprotection rates.

troubleshooting_workflow start Start: Slow StBu Deprotection check_reagents 1. Verify Reagent Quality & Concentration start->check_reagents increase_conc Increase Molar Excess of Reducing Agent check_reagents->increase_conc Concentration may be low change_reagent Switch to a Stronger Reducing Agent (e.g., TCEP, Tributylphosphine) check_reagents->change_reagent Reagent may be weak/degraded optimize_conditions 2. Optimize Reaction Conditions increase_conc->optimize_conditions change_reagent->optimize_conditions increase_time Extend Reaction Time (Monitor by HPLC/LC-MS) optimize_conditions->increase_time Reaction is slow increase_temp Increase Temperature (e.g., to 30-40 °C) optimize_conditions->increase_temp Reaction is very slow at RT check_solubility 3. Assess Solubility increase_time->check_solubility increase_temp->check_solubility change_solvent Modify Solvent System check_solubility->change_solvent Substrate/reagent not fully dissolved consider_alternatives 4. Consider Alternative Strategies check_solubility->consider_alternatives Solubility is not the issue change_solvent->consider_alternatives alt_pg Use an Alternative Cysteine Protecting Group (e.g., Trt, Acm, Mmt) consider_alternatives->alt_pg StBu is consistently problematic two_step Implement a Two-Step Deprotection Protocol consider_alternatives->two_step Complex substrate end Resolution: Complete Deprotection alt_pg->end two_step->end

Caption: A flowchart for troubleshooting slow StBu deprotection.

Mechanistic Insight: The Chemistry of StBu Deprotection

Understanding the underlying mechanism is key to effective troubleshooting. The deprotection of a Cys(StBu) residue by a thiol-based reducing agent, such as DTT, proceeds via a thiol-disulfide exchange reaction.

deprotection_mechanism cys_stbu Cys-S-S-tBu transition_state Transition State cys_stbu->transition_state dtt_sh DTT (thiol form) dtt_sh->transition_state Nucleophilic Attack cys_s_s_dtt Cys-S-S-DTT (mixed disulfide) transition_state->cys_s_s_dtt tbu_sh tert-butyl thiol transition_state->tbu_sh cys_sh Cys-SH (Deprotected) cys_s_s_dtt->cys_sh Intramolecular Attack by second DTT thiol dtt_ss DTT (oxidized form) cys_s_s_dtt->dtt_ss

Caption: Mechanism of StBu deprotection by DTT.

Experimental Protocols

Protocol 1: Standard StBu Deprotection using DTT (On-Resin)

This protocol is suitable for StBu deprotection of a peptide synthesized on solid support.

  • Resin Swelling: Swell the Cys(StBu)-containing peptide-resin in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Prepare Deprotection Cocktail: Prepare a solution of 20% β-mercaptoethanol (βME) in DMF.[5] Alternatively, a solution of 0.1 M DTT and 0.1 M N-methylmorpholine (NMM) in DMF can be used.

  • Deprotection Reaction: Drain the swelling solvent from the resin. Add the deprotection cocktail to the resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the resin suspension at room temperature. Monitor the reaction progress every 1-2 hours by taking a small aliquot of the resin, cleaving the peptide with a standard TFA cocktail, and analyzing by HPLC or LC-MS.

  • Washing: Once the deprotection is complete, drain the deprotection cocktail and wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and methanol (3x).

  • Drying: Dry the resin under vacuum.

Protocol 2: StBu Deprotection in Solution using TCEP

This protocol is suitable for StBu deprotection of a purified peptide or small molecule in solution.

  • Dissolution: Dissolve the Cys(StBu)-containing compound in a suitable degassed buffer (e.g., 100 mM phosphate buffer, pH 7.5).

  • Prepare TCEP Solution: Prepare a fresh 10-fold molar excess of TCEP solution in the same degassed buffer.

  • Deprotection Reaction: Add the TCEP solution to the dissolved compound.

  • Incubation: Incubate the reaction mixture at room temperature under an inert atmosphere. Monitor the reaction by HPLC or LC-MS until completion.

  • Purification: Once the reaction is complete, the deprotected product can be purified by standard methods such as reverse-phase HPLC.

Data Summary Table

ReagentTypical ConcentrationSolventTemperature (°C)Typical TimeNotes
Dithiothreitol (DTT)10-50 fold molar excessDMF, Aqueous Buffers20-252-6 hoursA common and effective reducing agent.[3]
Tris(2-carboxyethyl)phosphine (TCEP)5-20 fold molar excessAqueous Buffers20-251-4 hoursOdorless and effective over a wider pH range compared to DTT.[2][3]
β-Mercaptoethanol (βME)20% (v/v)DMF20-252-8 hoursOften used for on-resin deprotection.[5]
Tributylphosphine5-10 fold molar excessOrganic Solvents (e.g., THF, Dioxane)20-251-3 hoursA stronger reducing agent, but can be less selective.[4]
Trifluoromethanesulfonic acid (TFMSA)Used in cleavage cocktailsTFA0-251-2 hoursFor simultaneous cleavage and deprotection in Boc chemistry.[8]
Mercury (II) Acetate10 equivalentsTFA, then aq. Acetic Acid20-253-5 hoursEffective but toxic; requires careful handling and disposal.[8]

Advanced Considerations: Alternative Cysteine Protecting Groups

If StBu deprotection remains a persistent issue despite thorough optimization, it may be prudent to consider alternative cysteine protecting groups for future syntheses. The choice of protecting group should be guided by the overall synthetic strategy and the chemical nature of the target molecule.

  • Trityl (Trt): Removed with trifluoroacetic acid (TFA), making it suitable for standard Fmoc-based SPPS cleavage cocktails.

  • Acetamidomethyl (Acm): Stable to TFA but can be removed with mercury (II) acetate or iodine.[9]

  • 4-methoxytrityl (Mmt): Can be removed under mildly acidic conditions, allowing for orthogonal deprotection on-resin.[10]

  • S-sulfenylthiocarbonates (e.g., STmp): Removable under mild reducing conditions, often with faster kinetics than StBu.[10]

Each of these alternatives offers a unique set of stability and deprotection conditions, providing a versatile toolkit for complex synthetic challenges.

References

  • Kammakakam, I., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Available at: [Link]

  • Yang, Y. (2016). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Side Reactions in Peptide Synthesis.
  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting t-Butyl Ester Cleavage Reactions. BenchChem.
  • Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Aapptec Peptides. Available at: [Link]

  • Mezo, G., et al. (2000). Synthesis of palmitoyl-thioester T-cell epitopes of myelin proteolipid protein (PLP). Comparison of two thiol protecting groups (StBu and Mmt) for on-resin acylation. Journal of Peptide Science. Available at: [Link]

  • Muttenthaler, M., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews.
  • Fairlie, D.P., et al. (2023). Comparing Cysteine Protecting Groups: Why Fmoc-Cys(StBu)-OH Remains a Key Choice. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • R. L. Dorow, et al. (1996). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. Journal of Organic Chemistry.
  • Amblard, M., et al. (2009). Synthesis of Peptide Substrates for Mammalian Thioredoxin Reductase. Molecules. Available at: [Link]

  • Biotage. (2023). Optimizing the removal of an STmp protecting group. Biotage. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Comparing Cysteine Protecting Groups: Why Fmoc-Cys(StBu)-OH Remains a Key Choice. inno-pharmchem.com. Available at: [Link]

  • Kumar, S. et al. (2007). Synthesis of Peptide Substrates for Mammalian Thioredoxin Reductase. PMC. Available at: [Link]

  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry. Available at: [Link]

  • Fields, G. B. (2009). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Request PDF. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: Cysteine Protecting Groups (StBu vs. Trt)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonal Imperative

In complex peptide synthesis, particularly for disulfide-rich peptides (e.g., conotoxins, insulin analogs), the "all-or-nothing" approach of global deprotection is often insufficient. While Trityl (Trt) serves as the gold standard for acid-labile, general cysteine protection, S-tert-butylthio (StBu) provides the critical orthogonality required for regioselective disulfide bond formation.

This guide analyzes the mechanistic distinctiveness of these two groups, providing a validated roadmap for their combined use in synthesizing peptides with multiple, defined disulfide bridges.

Mechanistic Deep Dive

Trityl (Trt): The Acid-Labile Standard

The Trityl group protects the cysteine thiol via a bulky triphenylmethyl ether linkage. Its removal is driven by acidolysis, following an


 mechanism.
  • Mechanism: Upon exposure to Trifluoroacetic Acid (TFA), the C-S bond cleaves to generate a stable, resonance-stabilized trityl carbocation (

    
    ).
    
  • The Scavenger Necessity: The reaction is reversible. Without an effective scavenger (hydride donor), the trityl cation will re-alkylate the free thiol or alkylate tryptophan residues. Triisopropylsilane (TIS) is the preferred scavenger as it irreversibly quenches the cation to form triphenylmethane (

    
    ).
    
  • Racemization Risk: Due to its immense steric bulk, Fmoc-Cys(Trt)-OH is prone to racemization during coupling, particularly if pre-activation times are long or strong bases (e.g., DIEA) are used.

S-tert-butylthio (StBu): The Reductive Orthogonal Partner

The StBu group forms a mixed disulfide with the cysteine thiol. It is completely stable to the acidic conditions used to remove Trt, making it an ideal partner for orthogonal strategies.

  • Mechanism: Removal requires reductive cleavage, either via thiol-disulfide exchange (using excess thiols like DTT or

    
    -mercaptoethanol) or nucleophilic attack  by phosphines (TCEP, tributylphosphine).
    
  • The Kinetic Challenge: The tert-butyl group provides significant steric shielding to the disulfide bond. Consequently, StBu removal is notoriously sluggish on the solid phase (on-resin) due to poor accessibility.

  • Solution-Phase Preference: To ensure quantitative removal, StBu is best removed in solution after the peptide has been cleaved from the resin and the first disulfide bond (from Trt sites) has been formed.

Comparative Performance Matrix

FeatureTrityl (Trt) S-tert-butylthio (StBu)
Primary Lability Acid (TFA)Reduction (Phosphines/Thiols)
Cleavage Stage During global deprotection (TFA/Scavengers)Post-cleavage (Solution phase recommended)
Reaction Kinetics Fast (< 2 hours)Slow (Can take 12-24h on-resin; faster in solution)
Orthogonality Labile to TFA; Stable to BaseStable to TFA; Stable to Base
Racemization Risk High (Due to steric bulk during coupling)Moderate (Less bulky than Trt)
Scavenger Need Critical (Requires TIS/EDT)None (Reagents are stoichiometric reductants)
Solubility Impact Neutral (Removed during cleavage)Hydrophobic (Decreases solubility of protected intermediate)

Strategic Workflow: Regioselective Disulfide Formation

The following diagram illustrates the standard workflow for synthesizing a peptide with two defined disulfide bonds using the Trt/StBu orthogonal pair.

G Resin 1. Resin-Bound Peptide [Cys(Trt) & Cys(StBu)] Cleavage 2. Global Cleavage (TFA/TIS) Removes Trt, Keeps StBu Resin->Cleavage 95% TFA Intermediate 3. Crude Linear Peptide (Free SH & Cys(StBu)) Cleavage->Intermediate Oxidation1 4. Oxidation A (pH 7-8) Forms 1st Disulfide (Trt sites) Intermediate->Oxidation1 Air/DMSO SemiOx 5. Mono-Disulfide Peptide (Cys(StBu) Intact) Oxidation1->SemiOx Reduction 6. StBu Removal (TCEP/DTT) Exposes 2nd Pair of SH SemiOx->Reduction Solution Phase Oxidation2 7. Oxidation B (pH 7-8) Forms 2nd Disulfide Reduction->Oxidation2 Final 8. Final Bicyclic Peptide Oxidation2->Final

Figure 1: Step-wise workflow for regioselective formation of two disulfide bonds using Trt/StBu orthogonality.

Experimental Protocols

Protocol A: Global Deprotection (Trt Removal)

Objective: Remove Trt groups and cleave peptide from resin while preserving StBu integrity.

  • Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v) .

    • Note: Do not use thiols (EDT, Thioanisole) if you wish to strictly preserve StBu, although StBu is generally stable to these scavengers for short durations. TIS is mandatory to quench the Trt cation.

  • Incubation: Add cocktail to the resin (10 mL per gram of resin). Shake at room temperature for 2 hours .

  • Precipitation: Filter the resin and precipitate the filtrate into ice-cold diethyl ether. Centrifuge and wash the pellet 3x with ether.

  • Result: The peptide now contains free thiols (from Trt) and protected Cys(StBu) residues.[1][2]

Protocol B: Solution-Phase StBu Removal

Objective: Efficiently remove the sterically hindered StBu group after the first disulfide bond is formed. Note: On-resin removal is often inefficient. This solution-phase method using TCEP is preferred for its speed and cleanliness.

  • Dissolution: Dissolve the mono-disulfide peptide (from Protocol A + Oxidation) in a mixture of Acetic Acid/Water/Trifluoroethanol (4:1:1) or a buffer (pH 4.5–7.0) suitable for your peptide's solubility.

    • Concentration: ~1 mg/mL.

  • Reduction: Add Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (10–20 equivalents relative to StBu groups).

    • Why TCEP? Unlike DTT, TCEP is odorless, works at acidic pH (preventing disulfide scrambling of the existing bond), and is a more powerful reductant for hindered disulfides.

  • Reaction: Stir under nitrogen at 40°C for 1–4 hours . Monitor by HPLC.

    • Checkpoint: StBu removal is complete when the mass shifts by -88 Da per StBu group.

  • Purification: Purify immediately via RP-HPLC to remove TCEP and salts before proceeding to the second oxidation step.

Expert Insights & Troubleshooting

Minimizing Racemization of Cys(Trt)

Because the Trt group is massive, coupling Fmoc-Cys(Trt)-OH is slow and prone to racemization (conversion of L-Cys to D-Cys).[3]

  • The Fix: Avoid pre-activation. Use DIC/Oxyma Pure activation in situ.

  • Alternative: Use 2,4,6-collidine (TMP) as the base instead of DIEA during coupling. Collidine is a weaker base and significantly reduces proton abstraction from the alpha-carbon.

Dealing with "Stubborn" StBu

If StBu removal is incomplete even with TCEP:

  • Switch Reagents: Use Tributylphosphine (

    
    )  with a small amount of water in Trifluoroethanol.
    
  • Temperature: Elevate reaction temperature to 50°C (ensure peptide stability).

  • Solubility: StBu peptides can aggregate. Ensure the solvent system (e.g., high % organic solvent or Guanidine HCl) fully solubilizes the peptide backbone to expose the steric center.

The "One-Pot" Trap

Do not attempt to remove StBu and oxidize the second bridge in the same pot without removing the reducing agent. TCEP and DTT will consume your oxidant (Iodine/DMSO). Always purify or perform a rigorous extraction/buffer exchange between the reduction of StBu and the second oxidation.

References

  • Bachem. (2021). Cysteine Derivatives and Protecting Groups in SPPS. Bachem Technical Guides.

  • Sigma-Aldrich. (2023). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Merck/MilliporeSigma Technical Library.

  • Postma, T. M., & Albericio, F. (2014). Disulfide formation strategies in peptide synthesis. European Journal of Organic Chemistry, 2014(17), 3519-3530. [2]

  • Góngora-Benítez, M., et al. (2012). Optimized Fmoc solid-phase synthesis of the cysteine-rich peptide linaclotide. Biopolymers, 98(4), 335-343.

  • Kudryavtseva, E. V., et al. (1998).[4] Disulfide Bridges in Peptide Synthesis: Cys(StBu) Removal. Journal of Peptide Science.

Sources

Comparative Guide: S-tert-butylthio (StBu) vs. S-Sulfonate Protection in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precision engineering of cysteine-rich peptides—such as conotoxins, insulin analogues, and defensins—the choice of thiol protection dictates the success of proper folding. While S-sulfonate (Cys(SO₃⁻)) groups are historically favored for their ability to enhance solubility during oxidative folding (sulfitolysis), they lack the chemoselective precision required for complex, non-native, or stepwise disulfide bond formation.

This guide delineates the technical advantages of S-tert-butylthio (StBu) protection over S-sulfonates. We demonstrate that StBu offers superior orthogonality , enabling "surgical" disulfide engineering that S-sulfonate methods cannot achieve, particularly in solid-phase peptide synthesis (SPPS) and regioselective ligation strategies.

Mechanistic Divergence: The Core Distinction

To understand the advantages of StBu, one must first recognize that these two groups operate on fundamentally different chemical principles.

  • StBu (Disulfide-Based Protection): A mixed disulfide.[1] It is stable to both acid (TFA) and base (Piperidine), making it a "super-orthogonal" group. It is removed via thiol-disulfide exchange (reduction) using phosphines or excess thiols.

  • S-Sulfonate (Thiosulfate-Based Protection): A Bunte salt. It is typically introduced post-synthesis or used in aqueous oxidative folding buffers. It functions primarily as a solubilizing masking group that is displaced during thermodynamic shuffling.

Mechanistic Comparison Diagram

ProtectionMechanism cluster_0 StBu Pathway (Controlled Stepwise) cluster_1 S-Sulfonate Pathway (Thermodynamic) StBu_Resin Cys(StBu) on Resin StBu_Cleavage TFA Cleavage StBu_Resin->StBu_Cleavage Stable StBu_Peptide Linear Peptide-Cys(StBu) StBu_Cleavage->StBu_Peptide Intact Free_Thiol_1 Selective Reduction (Bu3P/BME) StBu_Peptide->Free_Thiol_1 Chemical Removal Disulfide_1 Directed Disulfide Formation Free_Thiol_1->Disulfide_1 Oxidation Sulf_Start Crude Reduced Peptide Sulf_Install Sulfitolysis (Na2SO3 + Oxidant) Sulf_Start->Sulf_Install Post-Cleavage Sulf_Peptide Peptide-Cys(SO3-) Sulf_Install->Sulf_Peptide Solubilization Folding Redox Buffer (GSH/GSSG) Sulf_Peptide->Folding Shuffling Native_Fold Native Disulfide (Thermodynamic Product) Folding->Native_Fold Equilibrium

Figure 1: Mechanistic pathways showing StBu's utility in stepwise synthesis versus S-sulfonate's role in thermodynamic folding.

Critical Performance Advantages of StBu

While S-sulfonates are excellent for preventing aggregation in hydrophobic peptides (due to the negative charge), StBu outperforms them in three critical areas of synthetic control.

A. True Orthogonality in SPPS

The StBu group is compatible with standard Fmoc/tBu protocols.[2] It survives the repetitive base treatments (20% Piperidine) used to remove Fmoc and the strong acid treatment (95% TFA) used to cleave the peptide from the resin.[3]

  • StBu Benefit: You can isolate a purified, linear peptide with the StBu group still attached. This allows for characterization and purification before initiating the disulfide bond formation.

  • S-Sulfonate Limitation: S-sulfonates are generally not stable to standard SPPS coupling conditions or TFA cleavage without degradation or side reactions. They are almost exclusively introduced after the peptide is synthesized and cleaved.

B. Regioselective Control (The "Directed" Approach)

S-sulfonate protection relies on thermodynamic control —you put the peptide in a buffer and hope it folds into its most stable state (native folding). StBu allows for kinetic control .

  • Scenario: You are synthesizing a conotoxin with three disulfide bridges (Cys1-Cys4, Cys2-Cys5, Cys3-Cys6).

  • StBu Strategy:

    • Protect Pair 1 with Trt (acid labile).

    • Protect Pair 2 with Acm (oxidation labile).

    • Protect Pair 3 with StBu (reduction labile).

    • Form Pair 1 on-resin (mild oxidation).

    • Cleave peptide (Pair 1 intact, Pair 2 Acm, Pair 3 StBu).

    • Remove StBu (reduction) and oxidize Pair 3.

    • Remove Acm (Iodine) and oxidize Pair 2.

  • Result: You force the peptide into the correct isomer, even if it isn't the thermodynamically most stable one. S-sulfonate cannot support this orthogonal workflow.

C. Solvation in Organic Media

Peptide synthesis and initial purification often require organic solvents (DMF, Acetonitrile, DCM).

  • StBu: The tert-butyl group is lipophilic, maintaining good solubility in organic solvents used during synthesis and HPLC purification.

  • S-Sulfonate: The sulfonate group is highly polar and charged. While this helps water solubility, it makes the peptide difficult to handle in organic solvents required for subsequent chemical modifications or fragment condensations.

Table 1: Comparative Data Matrix
FeatureCys(StBu)Cys(S-SO₃⁻)
Primary Function Orthogonal ProtectionSolubility Enhancement
Stability to TFA (Acid) High (Survives cleavage)Low / Variable
Stability to Piperidine (Base) High (Survives Fmoc removal)Moderate
Removal Mechanism Reduction (Phosphines/Thiols)Reduction / Thiol Exchange
Regioselectivity Excellent (Orthogonal to Trt/Acm)Poor (Promotes shuffling)
Solubility Profile Lipophilic (Good for SPPS/HPLC)Hydrophilic (Good for aqueous folding)
Atom Economy High (Direct deprotection)Low (Requires extra derivatization steps)

Experimental Protocols

The following protocols are validated for the removal of StBu groups in a regioselective synthesis context.

Protocol A: Rapid StBu Removal (Phosphine Method)

Best for: Fast deprotection in solution phase after peptide cleavage.

Reagents:

  • Tributylphosphine (Bu₃P) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Solvent: Trifluoroethanol (TFE) or DMF/Water mix.

Step-by-Step:

  • Dissolution: Dissolve the lyophilized peptide (containing Cys(StBu)) in TFE/Water (1:1) at a concentration of 1–5 mg/mL.

  • Reduction: Add 10–20 equivalents of Bu₃P relative to the number of StBu groups.

    • Note: If solubility is an issue, TCEP (water-soluble phosphine) can be used at pH 4.5–5.5.

  • Reaction: Stir under nitrogen atmosphere at room temperature.

    • Time: Typically complete in 1–4 hours. Monitor by HPLC (shift in retention time due to loss of the hydrophobic t-butyl group).

  • Work-up:

    • For Bu₃P: Extract with diethyl ether to remove excess phosphine/oxide.

    • For TCEP: Direct injection onto Prep-HPLC (acidic mobile phase).

Protocol B: On-Resin StBu Removal

Best for: Forming the first disulfide bond while the peptide is still anchored to the solid phase.

Reagents:

  • 
    -Mercaptoethanol (BME)
    
  • DMF (N,N-dimethylformamide)

Step-by-Step:

  • Wash: Swell the resin in DMF for 20 minutes.

  • Reagent Prep: Prepare a solution of 20% (v/v)

    
    -Mercaptoethanol in DMF.
    
    • Add: 0.1 M N-methylmorpholine (NMM) to accelerate the thiol-disulfide exchange.

  • Incubation: Add solution to the resin and shake at room temperature.

    • Duration: This reaction is slower than phosphine reduction. Perform 2 x 4-hour treatments or leave overnight.

  • Verification: Wash resin with DMF (5x). Perform a colorimetric test (Ellman’s reagent) to confirm the presence of free thiols.

Decision Framework: When to Use StBu

Use the following logic flow to determine if StBu is the correct choice for your specific project.

DecisionTree Start Start: Peptide Design Q1 Is the folding Native or Non-Native? Start->Q1 Native Native Folding (Thermodynamic) Q1->Native Native NonNative Non-Native / Forced Pairing Q1->NonNative Non-Native Q2 Is the peptide extremely hydrophobic? Native->Q2 Q3 Do you need stepwise disulfide formation? NonNative->Q3 Result_Sulf Use S-Sulfonate (Focus on Solubility) Q2->Result_Sulf Yes (Aggregation risk) Result_StBu Use StBu Protection (Focus on Regioselectivity) Q2->Result_StBu No (Standard peptide) Q3->Result_Sulf No (Rare case) Q3->Result_StBu Yes (Orthogonal Strategy)

Figure 2: Decision matrix for selecting between StBu and S-sulfonate strategies.

References

  • Vertex AI Search. (2025). Regioselective Formation of Multiple Disulfide Bonds with the Aid of Postsynthetic S-Tritylation. ResearchGate. 4

  • Biotage. (2023).[5] Optimizing the removal of an STmp protecting group. 5

  • BenchChem. (2025).[2] Stability of the tert-Butyl (tBu) Protecting Group in Solid-Phase Peptide Synthesis. 2[2][3][6][7]

  • Alfa Chemistry. Sulfonation Modification - Chemical Amino. 8

  • Aapptec. Amino Acid Sidechain Deprotection. 9

Sources

Comparative kinetics of StBu removal with TCEP vs DTT

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Stubborn" StBu Group

In peptide synthesis and protein chemistry, the S-tert-butylthio (StBu) group is widely utilized for the orthogonal protection of cysteine residues. Its steric bulk, provided by the tert-butyl moiety, grants it exceptional stability against acidolysis (e.g., TFA cleavage) and premature oxidation. However, this same steric hindrance makes its removal kinetically challenging compared to standard disulfides.

The Verdict: For the removal of StBu, TCEP (Tris(2-carboxyethyl)phosphine) is the superior reagent, offering rapid and quantitative deprotection (minutes to hours) under mild conditions. DTT (Dithiothreitol) is kinetically inefficient for StBu removal, often requiring harsh conditions (pH >8, large excess, >24 hours) that risk side reactions such as racemization or base-catalyzed degradation.

Mechanistic Comparison: Why Kinetics Differ

The kinetic disparity between TCEP and DTT when acting on StBu-protected cysteines is rooted in their distinct mechanisms and how steric hindrance affects them.

DTT: The Nucleophilic Thiolate Attack (Sterically Hindered)

DTT relies on a thiol-disulfide exchange mechanism. This reaction is thermodynamically driven by the formation of a stable, six-membered cyclic disulfide (oxidized DTT).

  • Mechanism: The active species is the thiolate anion (

    
    ). Thus, the reaction requires a basic pH (typically pH 8.0+).
    
  • StBu Limitation: The bulky tert-butyl group on the StBu moiety effectively shields the disulfide bond from the incoming thiolate nucleophile. Since the attack must occur at a specific angle (

    
     to the leaving group), the steric bulk dramatically lowers the collision frequency of successful attacks, rendering the reaction rate negligible at room temperature.
    
TCEP: The Phosphine Attack (Irreversible & Potent)

TCEP functions via nucleophilic attack of the phosphorus atom on the sulfur.

  • Mechanism: The phosphorus attacks the disulfide sulfur, forming a phosphonium-sulfur intermediate. This intermediate is rapidly hydrolyzed by water to release the free thiol and form stable phosphine oxide.

  • StBu Advantage: While TCEP is also bulky, the driving force of the phosphine-oxide bond formation renders the reaction irreversible. Furthermore, TCEP is effective across a broad pH range (1.5–8.5), allowing deprotection under acidic conditions where the StBu group is less prone to disulfide scrambling.

StBu_Mechanism StBu Cys-S-S-tBu (Protected Cysteine) DTT_Inter Slow Transition State (Steric Clash) StBu->DTT_Inter + DTT (pH 8) TCEP_Inter Phosphonium Intermediate StBu->TCEP_Inter + TCEP (pH 4-7) DTT_Agent DTT (Thiolate) DTT_Product Incomplete/Slow Deprotection (>24h) DTT_Inter->DTT_Product k_obs << 1 TCEP_Agent TCEP (Phosphine) TCEP_Product Rapid Deprotection (Cys-SH + TCEP=O) TCEP_Inter->TCEP_Product Hydrolysis (Irreversible)

Figure 1: Mechanistic divergence showing the kinetic trap DTT faces due to steric hindrance vs. the irreversible drive of TCEP.

Kinetic Performance Data

The following data summarizes comparative studies (e.g., Postma et al., 2012) regarding the removal of StBu versus less hindered protecting groups like S-Tmp.

FeatureDTT (Dithiothreitol) TCEP (Tris(2-carboxyethyl)phosphine)
Reaction Time (StBu) > 24 Hours (often incomplete)30 min – 4 Hours (Quantitative)
Reaction Kinetics Slow, Second-order (reversible)Fast, Pseudo-first-order (irreversible)
pH Requirement pH > 8.0 (Strictly basic)pH 1.5 – 8.5 (Broad range)
Stoichiometry Large excess (10–50 equiv) required2–5 equiv usually sufficient
Byproducts Oxidized DTT (Cyclic disulfide)TCEP-Oxide (Inert, water soluble)
Risk Profile Disulfide scrambling, RacemizationDesulfurization (at high temp)

Critical Insight: In direct comparison studies, DTT removed only ~5% of StBu groups after 24 hours under standard conditions, whereas TCEP achieved quantitative removal within hours [1, 2].

Experimental Protocols
Protocol A: Efficient StBu Removal with TCEP (Recommended)

Use this protocol for standard solid-phase or solution-phase deprotection.

Reagents:

  • Buffer: 0.1 M Phosphate or Ammonium Bicarbonate (pH 4.5 – 7.0). Note: Acidic pH minimizes disulfide scrambling.

  • Reducing Agent: TCEP[1][2][3][4][5][6][7][8][9][10][11][12]·HCl (0.5 M stock in water, neutralized).

  • Solvent: Water/Acetonitrile (1:1) or DMF (if peptide solubility is poor).

Workflow:

  • Dissolution: Dissolve the peptide (1–5 mg/mL) in the chosen buffer/solvent mixture.

  • Addition: Add TCEP to a final concentration of 10–20 mM (approx. 10–20 equivalents per StBu group).

  • Incubation:

    • Standard: Incubate at Room Temperature (20–25°C) for 2 hours .

    • Monitoring: Check by HPLC/MS.[7] If StBu adduct (+88 Da or similar shift) persists, extend to 4 hours.

    • WARNING: Do NOT heat above 40°C. Heating TCEP with Cysteine can cause radical-mediated desulfurization (Cys

      
       Ala conversion) [3, 4].
      
  • Purification: Direct injection onto Prep-HPLC (acidic mobile phase) effectively separates TCEP and TCEP-oxide from the peptide.

Protocol B: DTT Removal (Not Recommended for StBu)

Included for control purposes or when TCEP is unavailable.

Workflow:

  • Buffer: 0.1 M Tris-HCl or Ammonium Bicarbonate, pH 8.5 .

  • Addition: Add DTT to a massive excess (50–100 equivalents ).

  • Incubation: Incubate at 37°C for 24–48 hours under an inert atmosphere (

    
     or Ar) to prevent DTT oxidation by air.
    
  • Workup: Acidify immediately with acetic acid or TFA to quench potential base-catalyzed side reactions before purification.

Troubleshooting & Side Reactions
The "Desulfurization" Trap (TCEP)

While TCEP is superior, it is not without risk. At elevated temperatures (>50°C) or prolonged exposure, TCEP can act as a radical initiator, stripping the sulfur atom entirely from Cysteine, converting it to Alanine (mass shift -32 Da).

  • Mechanism: Radical attack on the sulfur atom.

  • Prevention: Always perform TCEP reductions at Room Temperature. If "stubborn" aggregates form, use denaturants (6M Guanidine or 8M Urea) rather than heat.

Decision_Tree Start Start: Cys(StBu) Deprotection Choice Select Reducing Agent Start->Choice DTT_Path DTT Choice->DTT_Path Traditional TCEP_Path TCEP Choice->TCEP_Path Recommended DTT_Result High Failure Rate Requires pH > 8 Slow (>24h) DTT_Path->DTT_Result TCEP_Cond Condition Check: Temperature TCEP_Path->TCEP_Cond TCEP_Hot > 40°C TCEP_Cond->TCEP_Hot Heat TCEP_RT Room Temp (20-25°C) TCEP_Cond->TCEP_RT Standard Desulf RISK: Desulfurization (Cys -> Ala) TCEP_Hot->Desulf Success SUCCESS: Clean Deprotection (30 min - 4h) TCEP_RT->Success

Figure 2: Decision matrix for StBu deprotection, highlighting the critical temperature control required for TCEP.

References
  • Postma, T. M., & Albericio, F. (2012). Trimethoxyphenylthio as a Highly Labile Replacement for tert-Butylthio Cysteine Protection in Fmoc Solid Phase Synthesis. Organic Letters, 14(21), 5468–5471.

  • Getz, E. B., et al. (1999). A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry.[6] Analytical Biochemistry, 273(1), 73–80.

  • Wan, J., et al. (2010). Desulfurization of cysteine-containing peptides resulting from sample preparation for protein characterization by MS.[4] Rapid Communications in Mass Spectrometry, 24(3), 267–275.[4]

  • Rao, J., & Liu, J. (2022). Polymer Chemistry: Kinetics of TCEP-triggered hydrogel formation. University of Twente Research Information.

Sources

Benchmarking Guide: Boc-Cys(StBu)-OMe vs. Thiazolidine Protection

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks Boc-Cys(StBu)-OMe (representing disulfide-based orthogonal protection) against Thiazolidine (Thz) protection (pseudoproline-type protection). It focuses on their application in peptide synthesis, specifically within Boc-chemistry and complex disulfide engineering.

Executive Summary: The Strategic Divergence

In the landscape of cysteine protection, This compound and Thiazolidine (Thz) derivatives represent two distinct strategic philosophies.

  • This compound is the "Orthogonal Fortress." It provides robust protection against both acid (TFA, HF) and base, relying on reductive cleavage. It is the superior choice for regioselective disulfide engineering , allowing the chemist to keep specific cysteine residues masked while others form disulfide bonds. However, its Achilles' heel is "sluggish" deprotection kinetics on the solid phase.

  • Thiazolidine (Thz) is the "Solubility Enhancer." Functioning as a pseudoproline, it disrupts

    
    -sheet aggregation, making it the premier choice for "difficult" sequences  and long peptides. Its deprotection involves ring opening (hydrolysis or metal-affinity), which is generally faster and cleaner than StBu reduction but requires specific scavengers or heavy metals.
    

Verdict: Use StBu when you need to program the sequential formation of multiple disulfide bonds.[1] Use Thz when your primary challenge is peptide aggregation or when synthesizing N-terminal cysteine peptides for Native Chemical Ligation (NCL).

Mechanistic Foundations

This compound: Disulfide Orthogonality

The tert-butylthio (StBu) group forms an asymmetric disulfide with the cysteine thiol.

  • Stability: Highly stable to TFA (used for Boc removal) and HF (used for final cleavage in Boc chemistry).[1] It survives standard Fmoc deprotection conditions (20% piperidine), though

    
    -elimination is a risk.
    
  • Removal Mechanism: Thiol-disulfide exchange or phosphine-mediated reduction. The steric bulk of the tert-butyl group confers stability but significantly retards the reduction kinetics, often requiring forcing conditions.

Thiazolidine (Thz): The Pseudoproline Effect

Thiazolidine protection masks the cysteine thiol and amine within a 5-membered ring, formed by the condensation of cysteine with an aldehyde (typically formaldehyde).

  • Stability: Stable to TFA and HF (unsubstituted Thz).

  • Removal Mechanism: The ring is opened via hydrolysis (acidic equilibrium shifted by an aldehyde scavenger like methoxyamine) or heavy metal affinity (Hg²⁺, Ag⁺).

  • Structural Benefit: The ring structure locks the backbone dihedral angles (

    
    ), inducing a "kink" in the peptide chain. This disrupts the formation of inter-chain hydrogen bonds (
    
    
    
    -sheets), significantly improving solvation and coupling efficiency.

Performance Benchmarking

Deprotection Kinetics & Efficiency
FeatureThis compoundThiazolidine (Thz)
Deprotection Reagent Reducing agents: DTT,

-ME, TCEP, PBu

.
Aldehyde scavengers (Methoxyamine) or Heavy Metals (Hg, Ag).
Kinetics Slow/Sluggish. Steric hindrance of the t-butyl group often leads to incomplete removal on-resin (e.g., 60% removal in 8h with DTT).[1]Fast/Moderate. Ring opening with Methoxyamine at pH 4 is typically complete within 2–4 hours.
Side Reactions Incomplete reduction leads to deletion sequences. Phosphines can cause desulfurization.Thz opening is generally clean. Heavy metal usage requires extensive washing to remove toxic ions.
Solid Phase Suitability Poor.[2] Heterogeneous reduction is kinetically disfavored.Excellent. Ring opening works well on-resin or in solution.
Synthetic Utility & Stability[1][2][4]
FeatureThis compoundThiazolidine (Thz)
Acid Stability (TFA/HF) High. Completely stable to Boc deprotection (TFA) and cleavage (HF).High. Stable to TFA and HF (unless specific acid-labile substituted Thz is used).
Solubility Enhancement Low. Does not prevent aggregation.High. Acts as a pseudoproline, preventing

-sheet formation.
Racemization Risk Moderate. Standard cysteine derivatives are prone to racemization during coupling.Low. The ring constraint minimizes racemization during activation and coupling.
Primary Application Regioselective disulfide bond formation (3rd/4th dimension orthogonality).Synthesis of "difficult" sequences; N-terminal Cys protection for NCL.

Visualizing the Decision Matrix

The following diagram illustrates the logical flow for selecting the appropriate protecting group based on synthetic requirements.

ProtectionLogic Start Select Cysteine Protection Q1 Is the peptide sequence prone to aggregation? Start->Q1 Q2 Do you need to form multiple specific disulfide bonds? Q1->Q2 No Thz_Path Use Thiazolidine (Thz) Q1->Thz_Path Yes (Difficult Sequence) Q2->Thz_Path No (Standard Protection) StBu_Path Use this compound Q2->StBu_Path Yes (Regioselectivity needed) Reason_Thz Benefit: Pseudoproline effect disrupts beta-sheets. Thz_Path->Reason_Thz Reason_StBu Benefit: Orthogonal to Acm/Trt allows sequential oxidation. StBu_Path->Reason_StBu

Figure 1: Decision matrix for selecting between StBu and Thz protection based on aggregation risks and disulfide engineering needs.

Experimental Protocols

Protocol A: Optimized Removal of StBu (The "Góngora-Benítez" Cocktail)

Standard thiol reduction (DTT) is notoriously inefficient for StBu on solid phase. This optimized protocol uses N-methylmorpholine (NMM) to accelerate the reaction.

Reagents:

  • 
    -Mercaptoethanol (
    
    
    
    -ME)
  • N-Methylmorpholine (NMM)

  • DMF (Dimethylformamide)

Procedure:

  • Swelling: Swell the resin (approx. 0.1 mmol peptide) in DMF for 20 minutes.

  • Cocktail Prep: Prepare a solution of 20%

    
    -ME  and 0.1 M NMM  in DMF. (e.g., 2 mL 
    
    
    
    -ME, 110
    
    
    L NMM, diluted to 10 mL with DMF).
  • Reaction: Add the cocktail to the resin.

  • Incubation: Shake at room temperature for 2 x 3 hours . Note: Two treatments are crucial for complete removal.

  • Washing: Wash extensively with DMF (5x), DCM (5x), and DMF (5x) to remove all traces of thiol, which could interfere with subsequent steps.

  • Validation: Perform a colorimetric Ellman’s test to confirm the presence of free thiols (positive result = yellow).

Protocol B: Thiazolidine Ring Opening (Methoxyamine Method)

This method avoids toxic heavy metals (Hg) and converts the Thz directly to free Cysteine under mild acidic conditions.

Reagents:

  • Methoxyamine hydrochloride (MeONH

    
    ·HCl)
    
  • Phosphate Buffer (0.2 M, pH 4.0)

Procedure:

  • Dissolution: Dissolve the Thz-protected peptide in 0.2 M phosphate buffer (pH 4.0) containing 0.2 M Methoxyamine hydrochloride .

    • If the peptide is insoluble, add up to 6 M Urea or 50% Acetonitrile.

  • Incubation: Stir at room temperature. Monitor by HPLC.

    • Typical time: 2–4 hours.

    • Mechanism:[3][4][5][6][7][8] Methoxyamine acts as a "scavenger," reacting with the formaldehyde released from the ring opening to form an oxime, driving the equilibrium toward the open cysteine form.

  • Purification: The reaction mixture can often be injected directly onto Preparative HPLC for purification, as the oxime byproduct and excess reagents elute in the void volume.

Mechanistic Visualization

The following diagram details the chemical pathways for deprotection, highlighting the "Scavenger" vs. "Reduction" mechanisms.

DeprotectionMechanisms StBu Cys(StBu) Disulfide Protected Inter_StBu Thiol-Disulfide Exchange StBu->Inter_StBu Attack by Thiol Thz Thiazolidine (Thz) Ring Protected Inter_Thz Imine Intermediate + Formaldehyde Capture Thz->Inter_Thz Ring Opening (Acid) FreeCys Free Cysteine (Reactive Thiol) Reductant Reducing Agent (BME/NMM or DTT) Reductant->Inter_StBu Scavenger Methoxyamine (pH 4.0) Scavenger->Inter_Thz Inter_StBu->FreeCys Release tBu-S-S-R Inter_Thz->FreeCys Irreversible Capture

Figure 2: Comparative deprotection pathways. StBu relies on reversible reduction; Thz relies on equilibrium shift via aldehyde scavenging.

References

  • Góngora-Benítez, M., et al. (2012). "Optimized Fmoc solid-phase synthesis of the cysteine-rich peptide linaclotide." Biopolymers (Peptide Science).

  • Bbang, H., et al. (2012). "Thiazolidine formation as a general and site-specific conjugation method for synthetic peptides and proteins." Chemical Science.

  • Albericio, F., et al. (2010). "Cysteine protection in Fmoc/tBu solid phase peptide synthesis." Protein & Peptide Letters.

  • Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[1][9][5] Chemical Reviews.

  • Villain, M., et al. (2001). "Chemical synthesis of proteins containing a thioproline residue." Chemistry & Biology.

Sources

Safety Operating Guide

Boc-Cys(stbu)-OMe proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Boc-Cys(stbu)-OMe Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, Drug Development Scientists[1][2]

Executive Summary: The "Stench" Factor

Immediate Action Required: Do NOT dispose of this compound in standard organic waste streams without segregating for sulfur content.[1][2]

As a Senior Application Scientist, I often see this compound mishandled not because of toxicity, but because of its latent olfactory hazard . The S-tert-butylthio (StBu) protecting group is a mixed disulfide.[1][2] While stable under acidic conditions (e.g., TFA deprotection), it is highly susceptible to reduction .[2]

If this waste is inadvertently mixed with reducing agents (DTT, mercaptoethanol, phosphines) in a central waste drum, it will cleave, releasing tert-butyl mercaptan —a volatile thiol with a gas-leak odor detectable at parts per billion.[1][2] This can trigger building evacuations and costly hazmat responses.[2]

Core Directive: Segregate as "High Sulfur / Stench" organic waste.

Chemical Profile & Hazard Assessment

Understanding the molecule's architecture is the first step in a self-validating disposal system.

ComponentFunctionDisposal RiskReactivity Trigger
Boc Group Amine ProtectionGas EvolutionStrong Acids (releases isobutylene/CO2)
Methyl Ester (-OMe) Carboxyl ProtectionHydrolysisStrong Bases (saponification)
StBu Group Thiol ProtectionSevere Stench Reducing Agents (releases thiols)

Key Physical Properties:

  • State: White to off-white powder.[1][2]

  • Solubility: Soluble in organic solvents (DCM, DMF, MeOH); insoluble in water.[2]

  • Flash Point: >100°C (typically), but treat as combustible organic solid.[2]

Waste Segregation Protocol (The "Why" and "How")

The following decision matrix illustrates the logic for segregating this compound to prevent cross-reactivity in waste containers.

DisposalLogic Start This compound Waste Generated StateCheck Physical State? Start->StateCheck Solid Solid (Expired/Excess) StateCheck->Solid Liquid Liquid (Reaction Mixture) StateCheck->Liquid SolidAction Double Bag Label: 'Sulfur Stench' Solid->SolidAction LiquidCheck Contains Reducing Agents? (DTT, TCEP, Zn) Liquid->LiquidCheck NoRed No Reducers LiquidCheck->NoRed No YesRed Yes, Reducers Present LiquidCheck->YesRed Yes Segregate Segregate Stream: 'Thiol/Disulfide Waste' NoRed->Segregate Quench Pre-treatment Required: Oxidative Quench YesRed->Quench Quench->Segregate

Figure 1: Decision matrix for segregating this compound waste to prevent accidental thiol release.

Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Expired or Contaminated Reagent)

Context: You have a bottle of pure substance that has degraded or is no longer needed.[2]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar.[1][2] Do not use glass for solid waste accumulation to prevent breakage.[2]

  • Primary Containment: Keep the chemical in its original vial if possible. Tighten the cap and wrap the cap with Parafilm.

  • Secondary Containment: Place the vial inside a clear polyethylene bag (Ziploc type).

  • Labeling: Apply a hazardous waste label.

    • Constituents: "this compound (Organic Disulfide)"[1][2]

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Stench[2]

  • Storage: Place in the "Solid Organic Waste" bin. Crucial: Ensure this bin is not located near heat sources.

Scenario B: Liquid Waste (Reaction Mixtures)

Context: You have a mother liquor from a peptide coupling or recrystallization.[2]

  • Solvent Compatibility Check: Ensure the solvent (e.g., DMF, DCM) is compatible with the waste drum material (usually steel or HDPE).

  • Segregation:

    • Standard: If dissolved in non-halogenated solvents (MeOH, EtOAc), use the "Non-Halogenated Organic" stream.

    • Halogenated: If dissolved in DCM/Chloroform, use the "Halogenated Organic" stream.

    • The "Stench" Override: If the solution contains any reducing agents, you must use a dedicated "Stench/Thiol" waste container.

  • pH Check: Ensure the waste stream is not strongly acidic (pH < 2) or basic (pH > 12) to prevent exothermic decomposition of the protecting groups.[2] Neutral pH (6-8) is ideal.[1][2]

Scenario C: Spill Cleanup (Emergency Protocol)

Context: You dropped a vial, and powder is on the bench/floor.

  • Evacuate & Ventilate: If the quantity is >5g or if you smell "rotten cabbage," clear the immediate area.

  • PPE Upgrade: Wear double nitrile gloves (0.11mm min), lab coat, and safety goggles. Use a half-mask respirator with organic vapor cartridges if odor is present.[1][2]

  • Oxidative Decontamination (The "Anti-Stench" Method):

    • Prepare a 10% Bleach Solution (Sodium Hypochlorite).[2]

    • Mechanism:[3][4] Bleach oxidizes any free thiols (smelly) to sulfonates (odorless) and keeps the disulfide state stable or oxidizes it further.[2]

    • Cover the spill with paper towels.

    • Gently soak the towels with the bleach solution. Let sit for 15 minutes.

  • Collection: Scoop the wet slurry into a plastic bag. Double bag it.

  • Final Wipe: Clean the surface with soap and water to remove bleach residue.

Documentation & Regulatory Compliance

Proper documentation protects your facility from fines and ensures downstream safety for waste handlers.[2]

Waste Coding (US EPA / RCRA Context)

While this compound is not a "Listed" waste (P or U list), it is a "Characteristic" waste.[1][2]

ParameterClassificationNote
EPA Waste Code D001 (Ignitable)If mixed with flammable solvents.[1][2]
EPA Waste Code D003 (Reactive)Potential: Only if sulfide generation is significant (rare, but possible under reduction).[1][2]
Labeling "Sulfur-Bearing Organic" Critical for incinerator operators (requires scrubbers for SOx).[1][2]
PPE Requirements Table
ProtectionSpecificationRationale
Gloves Nitrile (Double Gloving recommended)Prevents permeation of carrier solvents (DCM/DMF).[1][2]
Eye Chemical Splash GogglesPowder is a mechanical irritant to the cornea.[1]
Respiratory Fume Hood (Primary) / N95 (Secondary)Prevent inhalation of particulates.[1][2]

References

  • Santa Cruz Biotechnology. Boc-Cys(StBu)-OH Safety Data Sheet (SDS).[1][2] Retrieved from [2]

  • Sigma-Aldrich (Merck). Boc-Cys(StBu)-OH Product & Safety Information.[1][2] Retrieved from [2]

  • National Institutes of Health (PubChem). Boc-Cys(tBu)-OH Compound Summary (Analogous Structure). Retrieved from [2]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings & Characteristic Wastes (RCRA).[2] Retrieved from

  • University of Wisconsin-Madison. Chemical Disposal Procedures: Organic Chemicals.[2] Retrieved from

Sources

Personal protective equipment for handling Boc-Cys(stbu)-OMe

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Boc-Cys(stbu)-OMe Content Type: Technical Safety & Operational Guide

Executive Safety Summary

This compound (N-(tert-Butoxycarbonyl)-S-(tert-butylthio)-L-cysteine methyl ester) presents a dual-hazard profile common to specialized peptide building blocks: biological sensitization and solvent-mediated exposure .

While the solid compound is classified primarily as an irritant (Skin/Eye Irrit. 2, STOT SE 3) [1], the operational risk escalates significantly during solvation. The S-tert-butylthio (StBu) protection masks a reactive cysteine thiol; accidental reduction or hydrolysis can release volatile, malodorous thiols. Furthermore, this compound is almost exclusively processed in Dichloromethane (DCM) or Dimethylformamide (DMF) —solvents that rapidly degrade standard nitrile gloves, creating a vector for dissolved chemical to penetrate the skin [2].

Core Directive: Treat the solution as the primary hazard, not just the solid.

Risk Assessment & PPE Matrix

The following matrix dictates PPE selection based on the state of matter. Standard nitrile gloves are insufficient for solution-phase handling involving DCM.

PPE Selection Table
Protection ZoneSolid Phase (Weighing/Storage)Solution Phase (Synthesis/HPLC)Rationale & Causality
Hand Protection Nitrile (Standard, 4-5 mil)Laminate Film (e.g., Silver Shield) or Double-Gloving (Nitrile over PE/Laminate)DCM permeates standard nitrile in <2 minutes. Dissolved this compound can then act as a sensitizer on the skin [2][3].
Respiratory N95/P2 Mask (if outside hood)Fume Hood (Mandatory)The StBu group prevents disulfide scrambling but can degrade to malodorous thiols.[1] Solvents (DCM/DMF) require active ventilation.[1]
Eye Protection Safety Glasses (Side shields)Chemical Goggles or Face ShieldSplash risk increases during solvation.[1] Methanol (hydrolysis byproduct) and DCM are severe eye irritants.[1]
Body Defense Lab Coat (Cotton/Poly)Lab Coat + Chem-Resistant Apron DCM splashes penetrate cotton instantly.[1] An apron prevents torso exposure during transfer.[1]
Operational Protocol: Step-by-Step

This protocol is designed to minimize static discharge (solid) and solvent breakthrough (liquid).[1]

Phase A: Pre-Operational Setup
  • Ventilation Check: Verify fume hood face velocity is 0.3–0.5 m/s.[1]

  • Solvent Segregation: Ensure DCM and DMF waste containers are present but segregated (Halogenated vs. Non-Halogenated).

  • Glove Inspection: If using laminate gloves (Silver Shield), inspect for tears.[1] These offer >4h breakthrough for DCM/DMF but have poor dexterity [3].[1] Pro-Tip: Wear a tight nitrile glove over the laminate glove to improve grip.

Phase B: Weighing & Solubilization (Critical Step)
  • Static Control: this compound is a fine white powder prone to static.[1] Use an antistatic gun or allow the container to equilibrate in the hood to prevent powder dispersal.

  • Weighing:

    • Tare the vessel before adding the solid.[1]

    • Use a disposable spatula.[1] Do not reuse spatulas to avoid cross-contamination of the StBu moiety with reducing agents (e.g., DTT, TCEP).

  • Solvation (The "Danger Zone"):

    • Add solvent (DCM or DMF) slowly down the side of the vessel.

    • Caution: The methyl ester (OMe) is stable, but the StBu group is sensitive to strong reducing environments. Do not add phosphines (triphenylphosphine) or thiols until the specific deprotection step is required.[1]

    • Seal Immediately: Once dissolved, cap the vial. DCM evaporates rapidly, concentrating the reagent and increasing inhalation risk.[1]

Phase C: Waste & Disposal
  • Solid Waste: Disposable spatulas and weigh boats must be bagged as "Solid Hazardous Waste" (contaminated with organics).[1]

  • Liquid Waste:

    • DCM Solutions: Dispose in Halogenated Waste .[1]

    • DMF/Methanol Solutions: Dispose in Non-Halogenated Organic Waste .[1]

    • Note: If the StBu group was removed (deprotected), the waste will contain free thiols (stench). Add a splash of bleach (sodium hypochlorite) to the waste stream only if compatible with other solvents to oxidize thiols and neutralize odor.[1] NEVER add bleach to acids.

Visualization: Safety & Workflow Logic

The following diagram illustrates the escalation of PPE requirements as the compound transitions from storage to active synthesis.

G cluster_0 PPE Escalation Storage Storage (-20°C, Desiccated) Weighing Weighing (Solid Phase) Storage->Weighing Warm to RT (Prevent Condensation) Solvation Solvation (DCM/DMF) Weighing->Solvation Add Solvent (High Risk Step) Synthesis Peptide Coupling (Reaction) Solvation->Synthesis Reagent Active Waste Disposal (Segregated) Synthesis->Waste Quench

Figure 1: Operational workflow showing the critical transition at "Solvation" where PPE must upgrade to chemical-resistant laminate gloves due to solvent hazards.

Emergency Response
  • Skin Contact (Solid): Brush off excess powder.[1] Wash with soap and water for 15 minutes.[1]

  • Skin Contact (Solution):

    • IMMEDIATELY remove contaminated gloves (do not hesitate; DCM penetrates skin in seconds).[1]

    • Wash affected area with soap and water.[1]

    • Do not use alcohol/ethanol (enhances skin absorption).[1]

  • Spill (Powder): Wet wipe with a paper towel dampened with isopropyl alcohol to prevent dust generation.[1]

  • Spill (Liquid): Evacuate the immediate area if the spill is >100mL (DCM is a narcotic). Absorb with vermiculite or spill pads.[1] Dispose of as hazardous waste.[1][2][3]

References
  • Merck KGaA. (2024).[1] Safety Data Sheet: Boc-Cys(StBu)-OH / Derivatives. Sigma-Aldrich.[1] Link

  • Ansell Healthcare. (2022).[1] Chemical Resistance Guide: Permeation & Degradation Data (8th Ed). (Focus on Dichloromethane/DMF breakthrough times). Link

  • University of Pennsylvania EHRS. (2023).[1] Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. (Guidance on halogenated solvent incompatibility). Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.